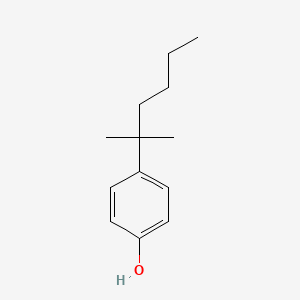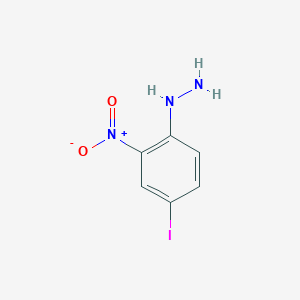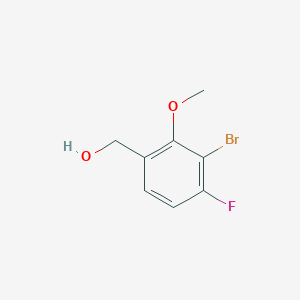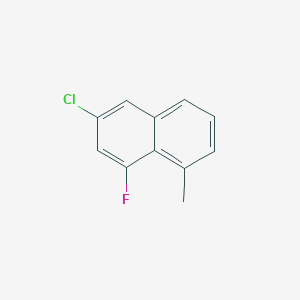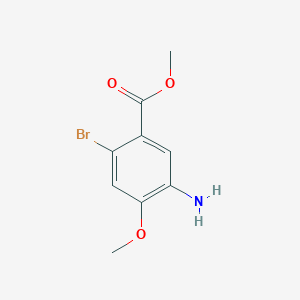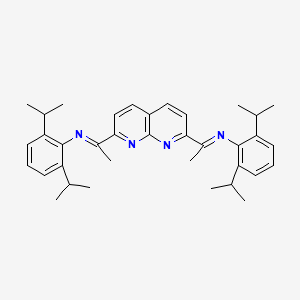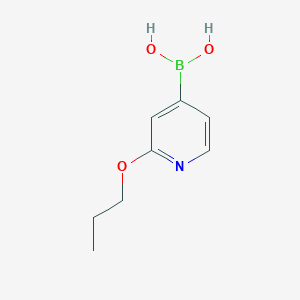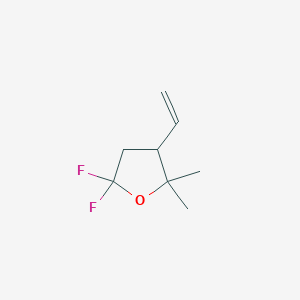
5,5-Difluoro-2,2-dimethyl-3-vinyltetrahydrofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Difluoro-2,2-dimethyl-3-vinyltetrahydrofuran: is a chemical compound characterized by the presence of two fluorine atoms, two methyl groups, and a vinyl group attached to a tetrahydrofuran ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Difluoro-2,2-dimethyl-3-vinyltetrahydrofuran typically involves the use of fluorinating agents and specific reaction conditions to introduce the fluorine atoms into the tetrahydrofuran ring. One common method involves the use of potassium bifluoride (KHF2) as a fluorinating agent .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure the efficient and safe handling of fluorinating agents. The reaction conditions are optimized to achieve high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 5,5-Difluoro-2,2-dimethyl-3-vinyltetrahydrofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the compound’s structure.
Substitution: The vinyl group in the compound can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoro ketones, while substitution reactions can produce various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5,5-Difluoro-2,2-dimethyl-3-vinyltetrahydrofuran is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound’s potential biological activity makes it a candidate for drug development and medicinal chemistry research. Fluorinated compounds often exhibit improved pharmacokinetic properties, making them valuable in the design of new therapeutic agents .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and chemical processes .
Wirkmechanismus
The mechanism of action of 5,5-Difluoro-2,2-dimethyl-3-vinyltetrahydrofuran involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to biological targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
5,5-Difluoro-2,8-diiodo-1,3,7,9,10-pentamethyl-5H-4L4,5L4-dipyrrolo[1,2-c2’,1’-f][1,3,2]diazaborinine: This compound shares the difluoro characteristic but has a more complex structure with additional iodine atoms and a different ring system.
5,5-Difluoro-1H,1’‘H-[3,3’3’,3’‘-terindol]-2’(1’H)-one: Another fluorinated compound with a different core structure, used in various chemical applications.
Uniqueness: 5,5-Difluoro-2,2-dimethyl-3-vinyltetrahydrofuran is unique due to its combination of fluorine atoms, methyl groups, and a vinyl group attached to a tetrahydrofuran ring. This specific arrangement imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Eigenschaften
Molekularformel |
C8H12F2O |
|---|---|
Molekulargewicht |
162.18 g/mol |
IUPAC-Name |
3-ethenyl-5,5-difluoro-2,2-dimethyloxolane |
InChI |
InChI=1S/C8H12F2O/c1-4-6-5-8(9,10)11-7(6,2)3/h4,6H,1,5H2,2-3H3 |
InChI-Schlüssel |
NFZWUBBJSXHHEH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(CC(O1)(F)F)C=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


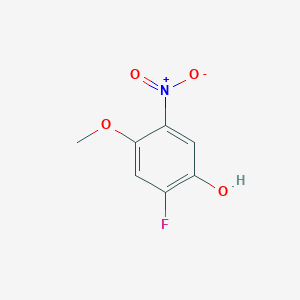
![2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-6,7-dihydroimidazo[1,2-a]pyrimidine, N8-BOC protected](/img/structure/B12852290.png)
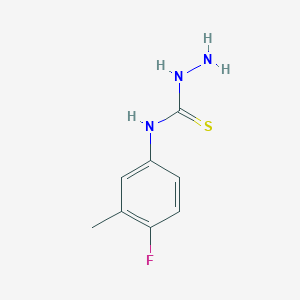
![Ethyl 2-azabicyclo[2.2.2]octane-4-carboxylate hydrochloride](/img/structure/B12852315.png)
![1-Chloro-N-[2-(ethylsulfonyl)-5-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B12852331.png)
